[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride
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Overview
Description
[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride: is a complex organic compound with a unique structure that combines an imidazo[1,2-a]pyridine core with a methanesulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride typically involves multiple steps. One common approach is to start with the imidazo[1,2-a]pyridine core, which can be synthesized through a cyclization reaction of appropriate precursors. The butan-2-yl group is then introduced via alkylation reactions. Finally, the methanesulfonyl chloride group is added through a sulfonylation reaction using methanesulfonyl chloride as the reagent.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially leading to the formation of dihydro derivatives.
Substitution: The methanesulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, where the chloride is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the methanesulfonyl chloride group under mild conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, depending on the specific target.
Comparison with Similar Compounds
- [2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride
- [2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl bromide
Comparison: Compared to its fluoride and bromide analogs, [2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride is more reactive due to the higher leaving group ability of the chloride ion. This makes it more suitable for certain types of chemical reactions, particularly nucleophilic substitutions.
Properties
Molecular Formula |
C12H19ClN2O2S |
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Molecular Weight |
290.81 g/mol |
IUPAC Name |
(2-butan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C12H19ClN2O2S/c1-3-9(2)12-10(8-18(13,16)17)15-7-5-4-6-11(15)14-12/h9H,3-8H2,1-2H3 |
InChI Key |
LDXHSDCYGWYDRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N2CCCCC2=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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